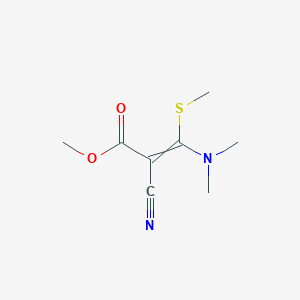![molecular formula C10H7Cl2N3O B14695703 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile CAS No. 28317-61-5](/img/structure/B14695703.png)
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile is a chemical compound that belongs to the class of hydrazinylidene derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is characterized by the presence of a dichlorophenyl group attached to a hydrazinylidene moiety, which is further connected to a butanenitrile group.
准备方法
The synthesis of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile typically involves the reaction of 3,4-dichlorophenylhydrazine with an appropriate nitrile compound under controlled conditions. One common method involves the condensation of 3,4-dichlorophenylhydrazine with ethyl cyanoacetate in the presence of a base, such as sodium ethoxide, to yield the desired product . The reaction is usually carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the hydrazinylidene linkage.
化学反应分析
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield hydrazine derivatives.
科学研究应用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings.
作用机制
The mechanism of action of 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile involves the inhibition of key enzymes and pathways in bacterial cells. For example, it has been shown to inhibit sortase A transpeptidase, an enzyme crucial for the formation of biofilms in Staphylococcus aureus . By inhibiting this enzyme, the compound prevents the bacteria from forming protective biofilms, making them more susceptible to conventional antibiotics.
相似化合物的比较
2-[2-(3,4-Dichlorophenyl)hydrazinylidene]-3-oxobutanenitrile can be compared to other hydrazinylidene derivatives, such as:
2-[(2,3-Dichlorophenyl)hydrazinylidene]propanedinitrile: Similar in structure but with different substituents, leading to variations in biological activity.
Ethyl 2-[2-(3,4-dichlorophenyl)hydrazinylidene]-3-(1-ethyl-3-methyl-1H-pyrazol-5-yl)-3-oxopropanoate: Another derivative with a pyrazole ring, showing different inhibitory activities against bacterial biofilms.
属性
CAS 编号 |
28317-61-5 |
|---|---|
分子式 |
C10H7Cl2N3O |
分子量 |
256.08 g/mol |
IUPAC 名称 |
N-(3,4-dichloroanilino)-2-oxopropanimidoyl cyanide |
InChI |
InChI=1S/C10H7Cl2N3O/c1-6(16)10(5-13)15-14-7-2-3-8(11)9(12)4-7/h2-4,14H,1H3 |
InChI 键 |
OZRKRMXJBJTXRY-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


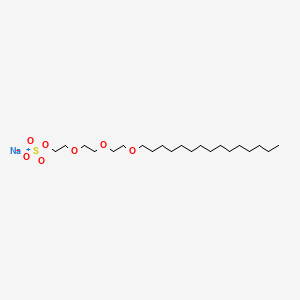
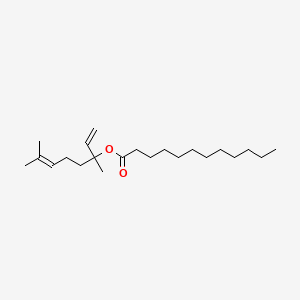
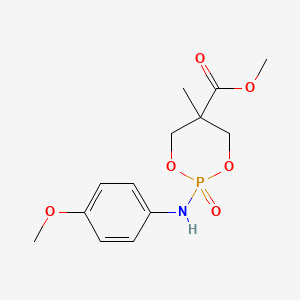
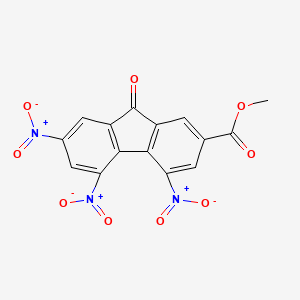
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)
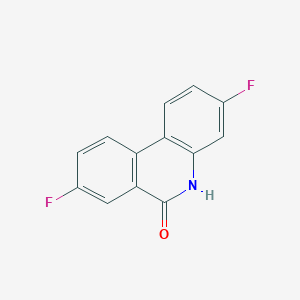
![9-Butyl-2,3-diphenylpyrazino[2,3-f]quinazolin-10(9h)-one](/img/structure/B14695646.png)
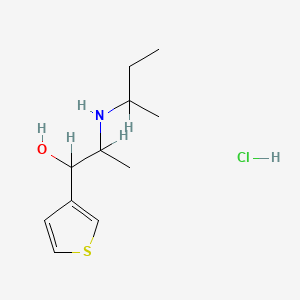
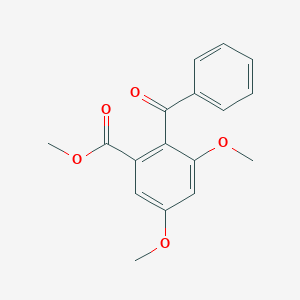
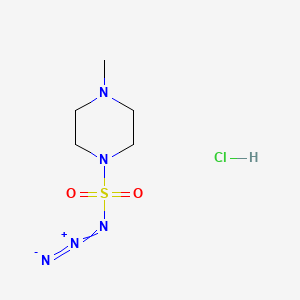
![methyl (6E,10E)-5-acetyloxy-4-(2-hydroxy-2-methyl-3-oxobutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B14695698.png)

